molecular formula C10H8N2O3 B1442249 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid CAS No. 860367-71-1

3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B1442249
CAS No.: 860367-71-1
M. Wt: 204.18 g/mol
InChI Key: LMZCNXMLWIIYDP-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid is an oxazole derivative featuring a 4-aminophenyl substituent at position 3 and a carboxylic acid group at position 5. Oxazole derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities. The presence of the aminophenyl group enhances solubility and interaction with biological targets, while the carboxylic acid moiety contributes to polarity and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-aminobenzonitrile with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium ethoxide to yield the desired oxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance yield and selectivity.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development due to its potential as an anticancer agent and antimicrobial agent.

Anticancer Properties:
Recent studies have demonstrated that 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action involves inhibition of key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are essential for DNA synthesis and modification.

Cell LineIC50 (µM)Mechanism
HeLa5.0HDAC inhibition
MCF-77.2Thymidylate synthase inhibition

These findings suggest that derivatives of this compound could be developed into effective anticancer therapies .

Antimicrobial Activity:
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been reported to disrupt bacterial membranes and inhibit DNA binding, indicating that this compound may exhibit similar mechanisms.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings due to its stability and reactivity. Its unique structure allows for the creation of novel composites with enhanced properties, making it valuable in industrial applications .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on HeLa and MCF-7 cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at low micromolar concentrations, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Effects

Another research effort focused on assessing the antimicrobial efficacy of this compound against common bacterial strains. The results showed a marked reduction in bacterial growth, suggesting that it could serve as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitutions

The following table summarizes key structural differences and similarities among 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid and related compounds:

Compound Name Substituents (Position) Additional Functional Groups Molecular Weight (g/mol) Key References
This compound 4-Aminophenyl (3), COOH (5) None 204.18
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 2-Chlorophenyl (3), methyl (5), sulfamoylphenyl ethylamide (4) Sulfonamide, methyl 377.84
3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid 4-Chloro-1-methylpyrazole (3), COOH (5) Chlorine, methylpyrazole 227.6
3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid 3-Bromophenyl (3), COOH (5) Bromine 268.07
3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 4-Methylphenyl (3), COOH (5), dihydro-oxazole Saturated oxazole ring, methyl 207.22
3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid Methoxycarbonyl (3), COOH (5) Ester group 171.11

Key Observations :

  • Substituent Effects : Halogenated derivatives (e.g., chloro, bromo) increase lipophilicity and metabolic stability but reduce solubility .
  • Functional Groups : Carboxamides (e.g., sulfamoylphenyl ethylamide) improve bioavailability through hydrogen bonding, while esters (e.g., methoxycarbonyl) act as prodrugs .

Physicochemical Properties

Compound Name Solubility (Predicted) logP (Estimated) pKa (Carboxylic Acid) Stability Notes
This compound High (polar groups) 1.2 ~4.5 Stable under physiological conditions
3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid Moderate 2.8 ~4.3 Sensitive to light due to bromine
3-(4-Chloro-1-methylpyrazol-5-yl)-1,2-oxazole-5-carboxylic acid Low 2.5 ~4.7 Hydrolytically stable
3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid Low (ester form) 1.5 ~4.2 Hydrolyzes to carboxylic acid in vivo

Key Trends :

  • The aminophenyl group in the target compound enhances aqueous solubility compared to halogenated analogs.
  • Halogen substituents increase logP, favoring membrane permeability but requiring formulation adjustments for delivery.

Key Insights :

  • The target compound’s amino group may facilitate interactions with inflammatory mediators like cytokines or prostaglandin synthases .
  • Carboxamide derivatives (e.g., sulfamoylphenyl ethylamide) show promise in targeting enzymes with hydrophobic active sites .

Biological Activity

3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound features an oxazole ring, which contributes to its stability and versatility in various chemical reactions. Research has indicated its possible applications in anti-inflammatory, antimicrobial, and anticancer therapies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an oxazole ring linked to an amino group and a carboxylic acid moiety. This configuration allows for diverse interactions with biological targets, making it a valuable scaffold in drug design.

Molecular Formula

  • Chemical Formula : C9H8N2O3
  • Molecular Weight : 192.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.
  • π-π Interactions : The oxazole ring can participate in π-π stacking interactions with aromatic residues of proteins.
    These interactions can modulate enzyme activities or receptor functions, leading to various biological effects.

Antimicrobial Activity

Studies have shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, this compound has been investigated for its activity against both Gram-positive and Gram-negative bacteria.

Microorganism Activity Observed Reference
Staphylococcus aureusInhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaLow activity

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, potentially benefiting conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Research indicates that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells. A specific study demonstrated that certain analogs inhibited cell proliferation in neuroblastoma cells.

Case Studies

  • Neuroblastoma Cell Studies
    • A recent study evaluated the effects of this compound on SH-SY5Y neuroblastoma cells. The results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .
  • Antimicrobial Evaluation
    • A series of derivatives were synthesized and tested against various bacterial strains. The findings showed that modifications to the phenyl moiety significantly enhanced antibacterial activity against Enterococcus faecium biofilms .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is soluble in DMSO and DMF but only slightly soluble in water. This solubility profile may affect its bioavailability and therapeutic efficacy.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid?

The synthesis typically involves cyclization reactions using precursors like β-keto esters or nitriles. For oxazole derivatives, a common approach is the Hantzsch synthesis, where a carboxylic acid derivative reacts with a nitrile under acidic conditions . Modifications may include introducing the 4-aminophenyl group via nucleophilic substitution or coupling reactions. For example, the aminophenyl moiety could be incorporated using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) after oxazole ring formation. Ensure anhydrous conditions for sensitive intermediates, and monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm the oxazole ring and substituent positions.
  • HPLC-MS for purity assessment and molecular weight verification.
  • FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹).
  • Elemental analysis to validate empirical formulas. Cross-reference data with structurally similar oxazoles (e.g., methoxy-substituted analogs) to resolve ambiguities .

Q. What safety precautions are recommended for handling this compound?

While specific hazard data for this compound is limited, general guidelines for aromatic amines and carboxylic acids apply:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust or vapors.
  • Store in airtight containers under dry, inert conditions to prevent degradation .

Advanced Research Questions

Q. How does the 4-aminophenyl substituent influence the compound’s electronic properties and reactivity?

The electron-donating amino group enhances conjugation with the oxazole ring, potentially increasing stability and altering acidity of the carboxylic acid moiety. Computational studies (e.g., DFT) can model charge distribution and predict sites for electrophilic/nucleophilic attack. Experimentally, compare reactivity with non-aminated analogs in reactions like esterification or amide coupling. The amino group may also enable post-synthetic modifications (e.g., diazotization or Schiff base formation) for functionalization .

Q. What strategies can stabilize this compound against hydrolysis or oxidation during storage?

  • Lyophilization : Convert to a stable salt form (e.g., sodium carboxylate) and store at -20°C under nitrogen.
  • Desiccants : Use silica gel or molecular sieves in storage containers to minimize moisture.
  • Light protection : Amber vials to prevent photodegradation of the aromatic amine .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Control experiments : Verify assay conditions (pH, solvent, temperature) to rule out confounding factors.
  • Structural analogs : Compare activity with compounds differing in substituent patterns (e.g., methoxy vs. amino groups) to identify pharmacophores .
  • Statistical rigor : Apply error analysis methods (e.g., standard deviation, confidence intervals) to ensure reproducibility .

Q. What role does this compound play in polymer or nanocomposite development?

The carboxylic acid and aminophenyl groups enable covalent bonding with matrices like bentonite clay or biopolymers. For example, the amino group can form hydrogen bonds with hydroxylated surfaces, enhancing dispersion in nanocomposites. Applications in drug delivery systems may exploit pH-dependent solubility for controlled release .

Q. Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity.
  • Flow chemistry : Enhances control over exothermic steps (e.g., cyclization).
  • Catalyst screening : Test palladium/copper catalysts for coupling efficiency .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction software (e.g., SwissADME, pkCSM) to estimate solubility, bioavailability, and metabolic stability.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to guide drug design .

Properties

IUPAC Name

3-(4-aminophenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZCNXMLWIIYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702135
Record name 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951626-02-1, 860367-71-1
Record name 3-(4-Aminophenyl)-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951626-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid
3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid
3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid

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